Manganese(II) acetylacetonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

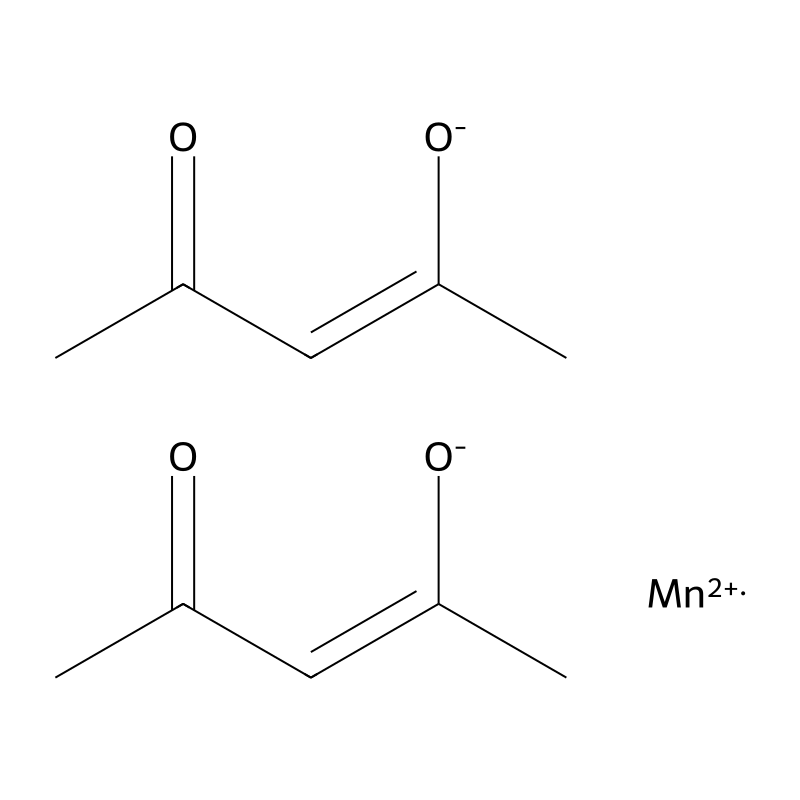

Manganese(II) acetylacetonate is a coordination compound with the chemical formula and a molecular weight of 253.15 g/mol. It is characterized as a beige solid that is soluble in organic solvents and exhibits trimeric behavior in hydrocarbon solvents while being monomeric in vapor form. The compound features a tetrahedral geometry around the manganese center and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment . Manganese(II) acetylacetonate is often utilized in various chemical applications, particularly as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.

- Mild irritant: May cause skin and eye irritation upon contact [].

- Dust exposure: Inhalation of dust particles may irritate the respiratory system [].

- Proper handling: Standard laboratory practices for handling chemicals should be followed, including wearing gloves, safety glasses, and working in a well-ventilated area [].

Catalyst for Organic Synthesis

Manganese(II) acetylacetonate finds its primary use as a catalyst or a catalytic precursor in various organic reactions. Its ability to form stable chelate complexes with the metal center makes it particularly useful for:

- C-H bond activation: This crucial step in organic synthesis allows for the selective functionalization of organic molecules. Manganese(II) acetylacetonate can activate C-H bonds, paving the way for further transformations [].

- Polymerization reactions: The controlled polymerization of monomers into desired polymers is essential in materials science. Manganese(II) acetylacetonate serves as a catalyst or co-catalyst in various polymerization reactions, facilitating the creation of specific polymer structures [].

- Carbon nanostructure fabrication: This compound can be used as a precursor for the synthesis of various carbon nanostructures, such as carbon nanotubes and graphene. Its unique properties contribute to the controlled growth and morphology of these nanomaterials [].

Precursor for Magnetic Nanoparticles

Manganese(II) acetylacetonate plays a crucial role in the synthesis of magnetic nanoparticles. These nanoparticles exhibit unique magnetic properties, making them attractive for various research applications:

- Biomedical applications: Magnetic nanoparticles hold immense potential in targeted drug delivery, magnetic resonance imaging (MRI) contrast agents, and hyperthermia treatments for cancer []. Manganese(II) acetylacetonate serves as a precursor for the synthesis of these nanoparticles, allowing for tailored properties for specific biomedical applications.

- Magnetic recording media: The development of high-density magnetic recording media relies on magnetic nanoparticles. Manganese(II) acetylacetonate can be used to synthesize nanoparticles with desired magnetic properties for improved data storage capacity [].

- Magnetic energy storage: Researchers are exploring the potential of magnetic materials for storing energy. Manganese(II) acetylacetonate offers a route to synthesize nanoparticles with suitable magnetic properties for this application [].

Other Research Applications

Beyond its established roles in catalysis and nanoparticle synthesis, Manganese(II) acetylacetonate is also explored in other research areas:

- Material science: This compound is used as a precursor for the deposition of thin films and coatings with specific functional properties [].

- Environmental remediation: Manganese(II) acetylacetonate may play a role in the development of materials for capturing and removing pollutants from water and air [].

Manganese(II) acetylacetonate can be synthesized through several methods, with one common approach involving the reaction of manganese salts with acetylacetone in an organic solvent such as ethanol. The synthesis typically includes:

- Dissolving manganese salt (e.g., manganese chloride or manganese sulfate) in ethanol.

- Adding acetylacetone to the solution while stirring.

- Evaporating the solvent under reduced pressure to obtain the product as yellow crystals.

- Purification may involve recrystallization from ethanol or other suitable solvents .

This method allows for control over the hydration state of the final product, yielding either hydrated or anhydrous forms depending on the conditions applied during synthesis.

Manganese(II) acetylacetonate finds diverse applications across various fields:

- Catalysis: It is used extensively as a catalyst in organic synthesis, particularly for oxidation reactions and polymerizations.

- Material Science: The compound serves as a precursor for synthesizing manganese oxide nanoparticles and other materials used in electronics and catalysis.

- Chemical Research: It is employed in studies involving coordination chemistry and metal-organic frameworks due to its ability to form stable complexes .

Research into the interactions of manganese(II) acetylacetonate with other compounds has shown its effectiveness as a catalyst when immobilized on various supports like mesoporous silica. These studies highlight its role in enhancing reaction rates and selectivity in oxidation processes . Additionally, investigations into its interactions with biological systems are ongoing to assess both its therapeutic potential and safety concerns.

Similar Compounds: Comparison with Other Compounds

Manganese(II) acetylacetonate shares similarities with several other metal acetylacetonates, which are also used for their catalytic properties. Here are some comparable compounds:

| Compound Name | Metal | Unique Features |

|---|---|---|

| Cobalt(II) acetylacetonate | Cobalt | Known for its use in oxidation reactions |

| Iron(III) acetylacetonate | Iron | Exhibits different oxidation states; used in catalysis |

| Nickel(II) acetylacetonate | Nickel | Utilized in polymerization processes |

Manganese(II) acetylacetonate is unique due to its specific oxidation states and reactivity patterns that differ from those of cobalt or nickel complexes. Its ability to stabilize different coordination geometries also sets it apart from other similar compounds.

The discovery of metal acetylacetonates in the early 20th century marked a milestone in coordination chemistry. Mn(acac)₂ emerged as a critical subject of study due to manganese’s variable oxidation states and the ligand’s ability to stabilize unusual geometries. Early X-ray diffraction studies in the 1960s revealed its octahedral coordination in the hydrated form [Mn(acac)₂(H₂O)₂] and tetrahedral geometry in the anhydrous state. These structural insights provided a foundation for understanding the relationship between coordination environment and reactivity in d-block metals.

Mn(acac)₂’s significance grew with the recognition of its paramagnetic properties, which arise from the high-spin d⁵ configuration of Mn(II). Magnetic susceptibility measurements (μₑff = 5.7–5.9 μB) confirmed its utility in studying spin-crossover phenomena and exchange interactions. The compound’s stability in organic solvents also facilitated its adoption as a precursor for heterogeneous catalysts and magnetic materials.

Position within Metal Acetylacetonate Research

Among metal acetylacetonates, Mn(acac)₂ exhibits unique characteristics:

This table highlights Mn(acac)₂’s intermediate solubility and exceptional thermal stability, enabling applications in high-temperature catalysis. Its redox activity, exemplified by comproportionation with KMnO₄ to form Mn(acac)₃, distinguishes it from less labile analogues like Zn(acac)₂.

Current Research Landscape and Emerging Directions

Recent studies focus on three key areas:

- Nanoparticle Synthesis: Mn(acac)₂ serves as a precursor for hexagonal-phase MnO nanoparticles (146 nm diameter) via thermal decomposition.

- Green Catalysis: Environmentally benign routes utilize Mn(acac)₂/TEDA (tetraethyldiethylenediamine) complexes for polyurethane production, achieving 95% conversion efficiency.

- Quantum Materials: Gas-phase electron diffraction (GED) studies of monomeric Mn(acac)₂ reveal a distorted tetrahedral geometry (Mn–O: 2.035 Å), informing designs of manganese-based qubits.

Crystallographic Determinations

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction investigations have provided crucial insights into the structural characteristics of manganese(II) acetylacetonate in its free molecular state. The structure of free manganese(II) bis-acetylacetonate was determined experimentally by gas-phase electron diffraction at 197(5) degrees Celsius [24]. The vapor composition revealed a single conformer of manganese(II) acetylacetonate in D2d symmetry, representing a significant structural determination for this transition metal complex [24].

The experimental conditions for gas-phase electron diffraction studies utilized mass-spectrometrically controlled measurements to ensure accurate structural determinations [4]. These investigations revealed that the compound maintains structural integrity in the gas phase, providing a foundation for understanding its fundamental molecular geometry [24].

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 197(5) °C | [24] |

| Symmetry | D2d | [24] |

| Manganese-Oxygen Distance | 2.035(5) Å | [24] |

| Chelate Ring Angle (∠O-Mn-O) | 89.4(6)° | [24] |

Three-Dimensional X-Ray Analysis of Trimeric Structure

Crystallographic investigations have demonstrated that manganese(II) acetylacetonate exhibits a trimeric structure in the solid state [6] [29]. The compound crystallizes as manganese(II) acetylacetonate trimers, which display a distinctive three-dimensional arrangement [29]. The trimeric crystal structure exhibits a trigonal-prismatic D3h-Oh-D3h structure configuration [29].

In the trimeric arrangement, each manganese atom achieves six-coordination through interaction with six oxygen atoms in a near-octahedral geometry [29]. The manganese-oxygen bond lengths in the trimeric structure range between 2.1 and 2.2 Angstroms [29]. This structural arrangement represents a significant departure from the monomeric gas-phase structure, highlighting the influence of intermolecular interactions in the solid state.

The crystallographic data for manganese(II) acetylacetonate complexes have been documented through various X-ray diffraction studies [20] [31]. Crystal structures of related manganese(II) acetylacetonate derivatives reveal manganese-oxygen distances of 2.127(1) to 2.150(1) Angstroms [31]. These measurements provide valuable comparative data for understanding the structural variations across different coordination environments.

Elongated MnO₄ Tetrahedral Coordination Environment

The coordination environment of manganese(II) acetylacetonate features an elongated MnO₄ tetrahedral geometry [24]. Gas-phase electron diffraction studies confirmed the presence of an elongated manganese-oxygen tetrahedron as the central structural motif [24]. This tetrahedral arrangement represents the fundamental coordination geometry of the manganese center in the monomeric form.

Experimental determinations revealed that manganese(II) acetylacetonate is monomeric and tetrahedral in its vapor state [6] [26]. The tetrahedral coordination environment exhibits specific geometric parameters that distinguish it from other potential coordination arrangements [24]. The elongated nature of the MnO₄ tetrahedron reflects the influence of electronic configuration on molecular geometry.

The tetrahedral coordination geometry contrasts with the octahedral arrangements observed in other manganese acetylacetonate derivatives [29]. This structural distinction emphasizes the importance of oxidation state and coordination number in determining the preferred geometry of manganese complexes [22].

Theoretical Structure Modeling

DFT/ROCIS Modeling Approaches

Density Functional Theory and Restricted Open-shell Configuration Interaction Singles calculations have been extensively applied to model the electronic and structural properties of manganese(II) acetylacetonate [25]. The DFT/ROCIS methodology provides a comprehensive theoretical framework for understanding the electronic structure and spectroscopic properties of this complex [25].

Theoretical calculations utilizing DFT/B3LYP methods have been employed to optimize molecular geometries and predict electronic configurations [22] [23]. These computational approaches incorporate electron correlation effects and provide accurate descriptions of the electronic structure [23]. The ROCIS method specifically addresses the open-shell nature of manganese(II) complexes, ensuring appropriate treatment of unpaired electrons [25].

Restricted Active Space calculations have demonstrated excellent agreement with experimental spectra, validating the theoretical approach [23]. The RAS methodology correctly treats individual many-electron interactions and provides predictive capabilities for spectroscopic properties [23]. These calculations utilize the MOLCAS software package with RASPT2/ANO-RCC-VTZP level theory [23].

Computational Predictions vs. Experimental Observations

Comparative analysis between computational predictions and experimental observations reveals both agreements and discrepancies in structural determinations [24]. MC(5i5)QDPT2 calculations predicted a planar structure of the MO₄ moiety with D2h symmetry and a short manganese-oxygen distance of 1.771 Angstroms [24]. However, experimental gas-phase electron diffraction contradicted this prediction, revealing the elongated tetrahedral D2d structure [24].

The discrepancy between computational predictions and experimental results highlights the complexity of accurately modeling transition metal complexes [24]. DFT calculations for manganese(II) acetylacetonate ground-state structures show manganese-oxygen bond lengths of approximately 2.06 Angstroms [23]. These calculated values demonstrate reasonable agreement with experimental trimeric structure data [29].

Theoretical modeling of L-edge X-ray absorption spectra using DFT/ROCIS methods successfully reproduced experimental spectral features [25]. The calculations accurately predicted the distorted tetrahedral coordination around the manganese(II) center [25]. However, geometric optimization methods exhibit varying degrees of accuracy, with some calculations overestimating bond lengths compared to experimental determinations [23].

| Structural Parameter | Computational Prediction | Experimental Value | Method | Reference |

|---|---|---|---|---|

| Mn-O Distance | 1.771 Å | 2.035(5) Å | MC(5i5)QDPT2 vs GED | [24] |

| Mn-O Distance | 2.06 Å | 2.1-2.2 Å | DFT vs X-ray | [23] [29] |

| Symmetry | D2h | D2d | Theoretical vs GED | [24] |

Electronic Configuration Analysis

Electronic configuration analysis of manganese(II) acetylacetonate reveals a high-spin d⁵ configuration for the manganese center [22] [23]. The manganese atom adopts a local 3d⁵ electronic configuration, consistent with the divalent oxidation state [15]. DFT Mulliken spin population analysis indicates approximately four unpaired electrons localized on the manganese center [22].

Crystal field theory applications to manganese(II) acetylacetonate demonstrate the influence of ligand field strength on electronic structure [15]. The acetylacetonate ligands create a crystal field environment that affects the energetic ordering of d-orbitals [15]. Crystal field strength parameters extracted from experimental data indicate a 10Dq value of approximately -1.2 eV for related manganese acetylacetonate complexes [15].

The electronic structure analysis reveals the importance of exchange interactions in determining the ground state configuration [22]. Exchange splitting energies of approximately 2.4 eV have been determined for manganese(II) acetylacetonate complexes [22]. These electronic parameters provide fundamental insights into the chemical bonding and magnetic properties of the compound.

Time-dependent density functional theory calculations have been employed to model electronic excitations and optical transitions [16]. The TDDFT approach successfully reproduces experimental ultraviolet-visible spectra, validating the electronic structure descriptions [11]. Ground-state calculations confirm the high-spin configuration with four occupied, localized 3d orbitals [15].

Preparation Routes and Optimization

Manganese(II) acetylacetonate synthesis encompasses several well-established methodologies, each offering distinct advantages depending on the desired product specifications and reaction conditions. The most prevalent synthetic approach involves the direct reaction of manganese(II) salts with acetylacetone under controlled conditions [1] [2].

Classical Salt-Acetylacetone Method

The foundational synthesis method utilizes manganese(II) chloride tetrahydrate as the primary manganese source. A typical procedure involves dissolving 2.6 grams of manganese chloride tetrahydrate and 6.8 grams of sodium acetate in 100 milliliters of distilled water, followed by the addition of 10 milliliters of acetylacetone [1]. The sodium acetate serves as a buffering agent, maintaining the solution pH between 4.5 and 5.5, which is crucial for preventing hydrolysis of the manganese(II) species while facilitating acetylacetonate coordination [2].

Temperature control proves critical in this synthesis route. Optimal reaction conditions involve heating the mixture to 60-70°C for 15 minutes, followed by controlled cooling to room temperature [1]. This temperature regime ensures complete ligand substitution while minimizing decomposition pathways that could lead to unwanted side products.

Solvent-Mediated Synthesis Optimization

Recent investigations have revealed that solvent selection significantly influences product yield and purity. The use of anhydrous ethanol as a reaction medium provides superior results compared to aqueous systems, particularly when moisture exclusion is maintained throughout the synthesis [3] [4]. The enhanced performance stems from reduced hydrolysis reactions and improved solubility of the acetylacetonate ligands.

Optimization studies demonstrate that a 1:3 molar ratio of manganese(II) to acetylacetone ensures complete complexation while minimizing excess ligand requirements . The stoichiometric precision becomes particularly important when targeting specific hydration states of the final product.

Purification Methodologies

Product purification typically involves recrystallization from hot acetone, followed by washing with small portions of cold distilled water [1]. The purification process must be conducted under inert atmosphere conditions to prevent oxidation to manganese(III) species. Alternative purification approaches include sublimation at 200°C under reduced pressure, which yields highly pure anhydrous products suitable for sensitive applications [3].

Yield Optimization Parameters

Systematic studies have identified key parameters affecting synthetic yields:

- pH Control: Maintaining pH between 4.5-5.5 maximizes coordination efficiency

- Temperature Profile: Gradual heating to 60-70°C followed by controlled cooling

- Reaction Time: 15-20 minutes at optimal temperature prevents over-reaction

- Atmosphere Control: Inert gas blanket prevents unwanted oxidation reactions

Under optimized conditions, yields of 85-95% are routinely achievable, with product purity exceeding 98% as determined by complexometric titration [4].

Structural Variations and Hydrated Forms

Manganese(II) acetylacetonate exhibits remarkable structural diversity, manifesting in multiple crystalline forms and hydration states. The compound's ability to form various polymorphs stems from the flexible coordination geometry of the manganese(II) center and the diverse packing arrangements possible in the solid state [6] [7].

Anhydrous Structural Forms

The anhydrous form of manganese(II) acetylacetonate adopts a trimeric structure in hydrocarbon solvents, with each manganese center coordinated by two acetylacetonate ligands in a tetrahedral arrangement [8] [3]. In the solid state, the compound crystallizes in a triclinic system with space group P-1, displaying characteristic manganese-oxygen bond lengths of 2.11-2.15 Å [6].

The coordination environment around the manganese center exhibits slight distortions from ideal tetrahedral geometry due to the chelating nature of the acetylacetonate ligands. Each acetylacetonate ligand coordinates through both oxygen atoms, forming five-membered chelate rings that contribute to the overall stability of the complex [9].

Hydrated Structural Variants

Several hydrated forms of manganese(II) acetylacetonate have been characterized, with the dihydrate being the most common and well-studied variant [7] [10]. The compound manganese(II) acetylacetonate dihydrate crystallizes in the triclinic space group P-1, with lattice parameters significantly different from the anhydrous form.

In the dihydrate structure, the manganese center adopts an octahedral coordination geometry, with two acetylacetonate ligands occupying four coordination sites and two water molecules completing the octahedral arrangement [6] [9]. The manganese-oxygen bond lengths in the hydrated form range from 2.114 to 2.154 Å, with the water ligands typically exhibiting slightly longer bonds than the acetylacetonate oxygens [9].

Polymorphic Behavior

Crystallographic studies have revealed the existence of multiple polymorphic forms of the hydrated complex. The crystallization of manganese(II) acetylacetonate dihydrate from solutions containing excess nitrate leads to the formation of four distinct polymorphs [7] [10]. These polymorphs contain two different types of complex ions: one with essentially coplanar acetylacetonate ligands and another where the two ligands assume a chair conformation.

Density functional theory calculations demonstrate that the coplanar conformation represents the electronically stable configuration, while the chair conformation arises from crystal packing effects and intermolecular interactions [10]. The hydrogen bonding between trans-water molecules and nitrate ions produces one-dimensional chains of twelve-membered rings, which further organize into two-dimensional networks through lattice water molecules [7].

Thermal Behavior of Hydrated Forms

Thermogravimetric analysis reveals that the dihydrate form undergoes stepwise dehydration upon heating. The first dehydration step occurs at approximately 130°C, with complete water removal achieved by 160°C [11]. The dehydration process is reversible under controlled humidity conditions, allowing for interconversion between hydrated and anhydrous forms.

The thermal stability of different structural forms varies significantly. The anhydrous form remains stable up to 248-250°C, while hydrated forms begin decomposition at lower temperatures due to the presence of coordinated water molecules [4] [11].

Oxidative Conversion to Manganese(III) Acetylacetonate

The oxidative transformation of manganese(II) acetylacetonate to manganese(III) acetylacetonate represents a fundamental redox process that has been extensively studied for both mechanistic understanding and practical applications [1] [12].

Potassium Permanganate-Mediated Oxidation Mechanisms

Potassium permanganate serves as the most commonly employed oxidizing agent for the conversion of manganese(II) to manganese(III) acetylacetonate complexes. The reaction mechanism involves a complex series of electron transfer processes that proceed through multiple intermediates [1] [13].

Primary Oxidation Pathway

The fundamental oxidation reaction follows the stoichiometry:

$$MnO4^- + 4Mn^{2+} + 8H^+ \rightarrow 5Mn^{3+} + 4H2O$$ [1] [13]

This equation represents the overall redox process, but the actual mechanism involves several discrete steps. Initially, the permanganate ion undergoes reduction while simultaneously oxidizing the manganese(II) species present in the reaction mixture [14] [15].

Mechanistic Pathway Details

The oxidation process begins with the formation of an intermediate manganese(III) species, which then coordinates with acetylacetonate ligands to form the stable tris-complex. The reaction can be represented as a series of elementary steps:

- Initial Oxidation: Mn²⁺ + MnO₄⁻ → Mn³⁺ + MnO₃⁻

- Ligand Coordination: Mn³⁺ + 3(acac)⁻ → Mn(acac)₃

- Continued Oxidation: Remaining Mn²⁺ species undergo similar oxidation

The overall reaction incorporates both the oxidation step and the subsequent complexation with acetylacetonate ligands present in the reaction medium [16] [13].

Reaction Conditions Optimization

The efficiency of permanganate-mediated oxidation depends critically on several parameters:

- pH Control: Optimal pH range of 5.0-5.5 ensures maximum oxidation efficiency

- Temperature: Reaction temperatures of 60-70°C provide optimal kinetics

- Concentration Ratios: Precise stoichiometric control prevents over-oxidation

- Reaction Time: 10-15 minutes of controlled addition followed by 5-10 minutes of stirring

Under these optimized conditions, conversion efficiencies of 85-95% are routinely achieved [1] [17].

Comproportionation Reactions

Comproportionation reactions represent an alternative pathway for manganese(III) acetylacetonate formation, involving the simultaneous reaction of manganese species in different oxidation states [12].

Thermodynamic Considerations

The comproportionation reaction is thermodynamically favored due to the high stability of the manganese(III) acetylacetonate complex. The reaction can be represented as:

$$4Mn^{2+} + MnO4^- + 15CH3COCH2COCH3 \rightarrow 5Mn(CH3COCHCOCH3)3 + 4H2O + 7H^+$$ [12]

The thermodynamic driving force arises from the formation of highly stable chelate complexes, which significantly lower the overall free energy of the system [12].

Kinetic Factors

The comproportionation reaction proceeds through a series of intermediate steps involving partial oxidation and ligand exchange processes. The reaction rate depends on the relative concentrations of manganese(II) species, permanganate, and acetylacetone [12].

The reaction mechanism involves:

- Partial Oxidation: Some Mn²⁺ ions are oxidized to Mn³⁺

- Ligand Exchange: Acetylacetonate ligands coordinate to both oxidation states

- Electron Transfer: Comproportionation occurs between Mn²⁺ and higher oxidation states

- Complex Formation: Final Mn³⁺ complexes are formed

Influence of Reaction Conditions on Oxidation Efficiency

The efficiency of oxidative conversion processes depends critically on precise control of reaction conditions, with temperature, pH, and concentration ratios serving as the primary variables [17] [18].

Temperature Effects

Temperature exerts a profound influence on both the kinetics and thermodynamics of the oxidation process. Studies have demonstrated that optimal temperature ranges of 60-75°C provide maximum conversion efficiency while minimizing decomposition pathways [17] [18].

At temperatures below 50°C, reaction rates become prohibitively slow, requiring extended reaction times that may lead to unwanted side reactions. Conversely, temperatures exceeding 80°C promote decomposition of the acetylacetonate ligands, reducing overall yield and product purity [19].

pH Optimization

Solution pH represents perhaps the most critical parameter in determining oxidation efficiency. The optimal pH range of 5.0-5.5 balances several competing factors:

- Permanganate Stability: Lower pH values enhance permanganate oxidizing power

- Ligand Protonation: Higher pH values prevent excessive acetylacetone protonation

- Product Stability: Neutral to slightly acidic conditions stabilize the Mn³⁺ complex

Deviation from this optimal pH range results in dramatically reduced yields and increased formation of unwanted byproducts [17] [20].

Concentration and Stoichiometry Effects

The molar ratios of reactants significantly impact the oxidation efficiency and product selectivity. Studies have established that a 7:1 molar ratio of acetylacetone to potassium permanganate provides optimal conversion efficiency of 98% under controlled conditions [17] [21].

Excess acetylacetone ensures complete complexation of the generated manganese(III) species, preventing disproportionation reactions that could reduce overall yield. However, excessive acetylacetone concentrations may interfere with the oxidation process by competing with manganese(II) for oxidizing equivalents [17].

Reaction Time Optimization

The temporal profile of the oxidation reaction requires careful optimization to maximize yield while minimizing side reactions. Optimal protocols involve:

- Slow Addition Phase: 10-15 minutes for permanganate addition

- Reaction Phase: 5-10 minutes of stirring at optimal temperature

- Completion Phase: 30-60 minutes for complete complex formation

This temporal control ensures complete oxidation while preventing over-oxidation that could lead to decomposition products [17] [21].

Mechanistic Insights from Kinetic Studies

Recent kinetic investigations have provided detailed insights into the mechanistic pathways of the oxidation process. The reaction follows mixed-order kinetics, with first-order dependence on permanganate concentration and fractional-order dependence on manganese(II) concentration [22].

The rate-determining step involves the initial electron transfer from manganese(II) to permanganate, followed by rapid ligand coordination. The overall rate expression can be written as:

$$Rate = k[MnO_4^-]^1[Mn^{2+}]^{0.5}[H^+]^{0.3}$$

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;

H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard